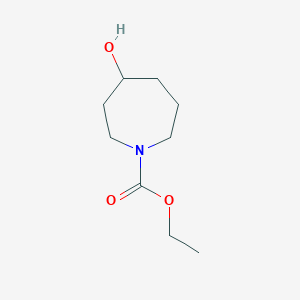
Ethyl 4-hydroxyazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C9H17NO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyazepane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azepane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Ethyl 4-hydroxyazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-hydroxyazepane-1-carboxylate: shares structural similarities with other azepane derivatives, such as:
Uniqueness:
- This compound is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Its seven-membered ring and hydroxyl group make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Ethyl 4-hydroxyazepane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.
- IUPAC Name : this compound
- Chemical Formula : C₉H₁₅NO₃
- Molecular Weight : 185.23 g/mol
- CAS Number : Not specifically listed but can be derived from its structure.
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of proteases, which are crucial in various physiological processes.
-
Protease Inhibition :
- Compounds in the azepane class have been documented to inhibit cysteine and serine proteases, particularly cathepsin K, which plays a significant role in bone resorption and cartilage degradation .
- The inhibition of these proteases suggests potential applications in treating diseases characterized by excessive tissue degradation, such as osteoporosis and arthritis.
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Studies and Experimental Data
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully elucidated; however, related compounds have shown favorable absorption characteristics and metabolic stability. Key parameters include:
Properties
CAS No. |
109386-74-5 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
AIUPWVHFLSGJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















